molecular formula C13H7ClF3NO B12514096 [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone

[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone

Cat. No.: B12514096
M. Wt: 285.65 g/mol
InChI Key: SCHLIOANEAMREF-UHFFFAOYSA-N
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Description

[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone is an organic compound that features a trifluoromethyl group and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone typically involves the reaction of 3-chloro-6-(trifluoromethyl)pyridine with phenylmethanone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with specific biological pathways in pests .

Mechanism of Action

The mechanism of action of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the pyridine ring facilitates its interaction with biological macromolecules. This compound can inhibit or activate specific pathways, leading to its desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, bioavailability, and interaction with biological targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H7ClF3NO

Molecular Weight

285.65 g/mol

IUPAC Name

[3-chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C13H7ClF3NO/c14-9-6-7-10(13(15,16)17)18-11(9)12(19)8-4-2-1-3-5-8/h1-7H

InChI Key

SCHLIOANEAMREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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